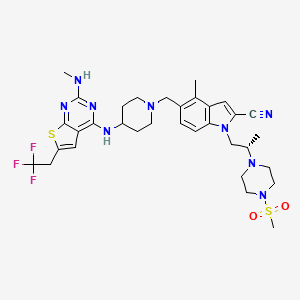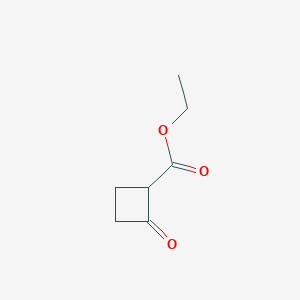
Ethyl 2-oxocyclobutanecarboxylate
Übersicht
Beschreibung
Ethyl 2-oxocyclobutanecarboxylate is a chemical compound with the following properties:
- IUPAC Name : Ethyl 2-oxocyclobutanecarboxylate
- Molecular Formula : C<sub>8</sub>H<sub>12</sub>O<sub>3</sub>
- Molecular Weight : 156.18 g/mol
- Synonyms : Ethyl cyclobutanone-2-carboxylate, 2-(Ethoxycarbonyl)cyclobutanone
- Appearance : Clear colorless to pale yellow liquid
- Refractive Index : 1.4500-1.4550 @ 20°C
- Assay (GC) : ≥95.0%
Synthesis Analysis
The synthesis of Ethyl 2-oxocyclobutanecarboxylate involves specific chemical reactions. Unfortunately, I don’t have access to specific synthetic pathways for this compound. However, relevant literature may provide detailed synthetic methods.
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxocyclobutanecarboxylate consists of a cyclobutanone ring with an ethyl ester group attached. The carbonyl group in the cyclobutanone ring imparts reactivity and contributes to its chemical properties.
Chemical Reactions Analysis
Ethyl 2-oxocyclobutanecarboxylate can participate in various chemical reactions, including:
- Hydrolysis : The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
- Cycloaddition Reactions : The strained cyclobutanone ring can undergo cycloadditions with other compounds.
- Reduction : Reduction of the carbonyl group can lead to the formation of cyclobutanecarboxylic acid.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 132°C
- Flash Point : 77°C
- Specific Gravity (20/20) : 1.08
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Heterocyclic Compounds
Ethyl 2-oxocyclobutanecarboxylate and related compounds play a significant role in the synthesis of diverse heterocyclic compounds. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012). Additionally, ethyl 2-oxocyclododecanecarboxylate is used for synthesizing macrocyclic systems incorporating nitrogen heterocycles of different ring sizes (Zoorob et al., 2012).
2. Synthesis of Coumarin Derivatives
Ethyl 2-oxocyclobutanecarboxylate-related compounds are also used in the synthesis of coumarin derivatives. A protocol developed for preparing ethyl 2-oxo-2H-chromene-3-carboxylates involves the condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate, producing coumarin derivatives through a Knoevenagel pathway (Sairam et al., 2015).
3. Preparation of Pyrazole Derivatives
Ethyl 2-oxocyclobutanecarboxylate-related esters are utilized in the synthesis of pyrazole derivatives. An example is the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a compound with potential antioxidant properties (Naveen et al., 2021).
4. Synthesis of Pharmaceutical Compounds
Compounds related to ethyl 2-oxocyclobutanecarboxylate are also synthesized for their potential antimicrobial activities. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized by Knoevenagel condensation,has been studied for its antimicrobial properties (Kariyappa et al., 2016).
5. Synthesis of Organic Acids
Ethyl 2-oxocyclobutanecarboxylate derivatives are pivotal in synthesizing various organic acids. For instance, 3-Oxocyclobutanecarboxylic acid has been produced using ethyl 2-oxocyclobutanecarboxylate as a starting material, demonstrating an advantageous method for large-scale preparation due to its simplicity and cost-effectiveness (Huang Bin & Zhang Zheng-lin, 2010).
Safety And Hazards
As with any chemical compound, safety precautions should be followed when handling Ethyl 2-oxocyclobutanecarboxylate. It is essential to consult safety data sheets (SDS) for detailed information on hazards, storage, and handling procedures.
Zukünftige Richtungen
Future research could explore the following aspects:
- Biological Activity : Investigate potential biological activities or applications.
- Synthetic Modifications : Develop novel synthetic routes or derivatives.
- Structural Elucidation : Further analyze its crystal structure and spectroscopic properties.
Remember that this analysis is based on available information, and further studies may provide additional insights. Always consult reliable scientific literature for the most up-to-date details on Ethyl 2-oxocyclobutanecarboxylate.
Eigenschaften
IUPAC Name |
ethyl 2-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(9)5-3-4-6(5)8/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRQHBOROQVYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxocyclobutanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



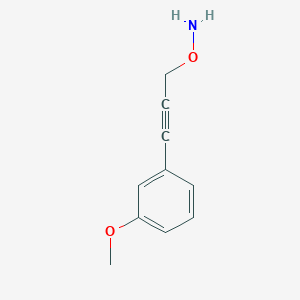
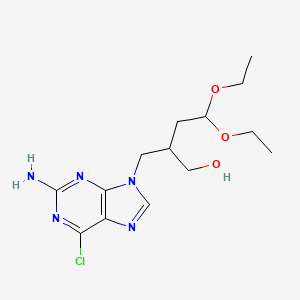

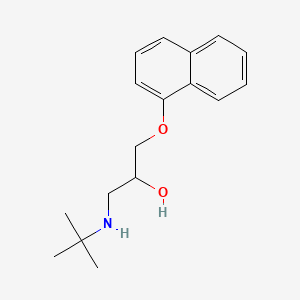
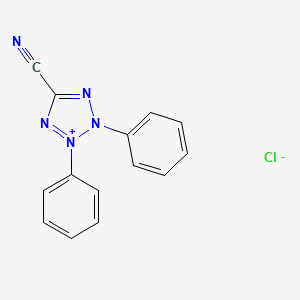


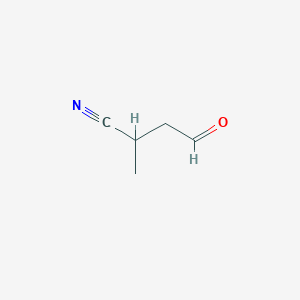
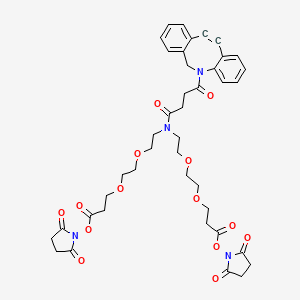
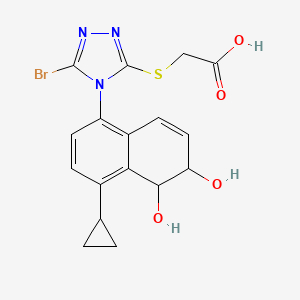
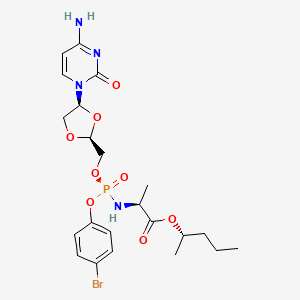
![Methyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3325458.png)
